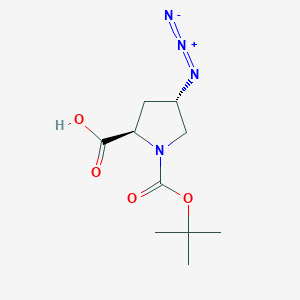

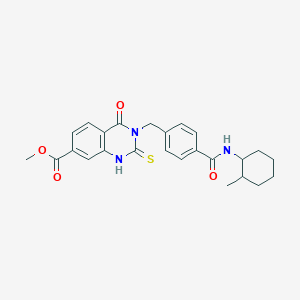

(4S)-1-(tert-Butoxycarbonyl)-4-azido-D-proline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group is often used to protect amines in the synthesis of various compounds, including peptides and other organic molecules .

Chemical Reactions Analysis

The Boc group can be removed from the molecule using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This deprotection process is often a key step in the synthesis of complex organic molecules .Mechanism of Action

Target of Action

The tert-butoxycarbonyl group is known to serve as a protecting group in synthetic organic chemistry . It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .

Mode of Action

The mode of action of this compound is likely related to its tert-butoxycarbonyl group. This group is introduced into a molecule to protect a functional group during a chemical reaction . After the reaction, the tert-butoxycarbonyl group can be removed, revealing the original functional group . This allows for more complex molecules to be synthesized without unwanted side reactions .

Biochemical Pathways

The use of protecting groups like the tert-butoxycarbonyl group is a common strategy in the synthesis of complex organic molecules, including those involved in various biochemical pathways .

Pharmacokinetics

The tert-butoxycarbonyl group is known to be stable under a variety of conditions, which could potentially influence the compound’s bioavailability .

Result of Action

The result of the compound’s action would depend on the specific context in which it is used. In general, the introduction of a tert-butoxycarbonyl group can protect a functional group from reacting under conditions where it would otherwise do so . This can allow for more selective and controlled chemical reactions .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the stability of the tert-butoxycarbonyl group can be affected by the presence of certain reagents or under certain conditions . Additionally, the efficiency of the compound’s action can be improved using flow microreactor systems .

Advantages and Limitations for Lab Experiments

One advantage of using (4S)-1-(tert-Butoxycarbonyl)-4-azido-D-proline in lab experiments is its specificity. It can be used to label specific amino acids in proteins, which allows researchers to study the interactions between proteins. However, one limitation is that the compound can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many future directions for research involving (4S)-1-(tert-Butoxycarbonyl)-4-azido-D-proline. One direction is to study its use in the development of new drugs for the treatment of cancer and other diseases. Another direction is to study its use in the development of new tools for studying protein-protein interactions. Additionally, further research is needed to fully understand the mechanism of action of this compound.

Synthesis Methods

The synthesis of (4S)-1-(tert-Butoxycarbonyl)-4-azido-D-proline involves the reaction of tert-butyl carbamate with proline. The reaction is carried out in the presence of a catalyst such as triethylamine and a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction produces (4S)-1-(tert-Butoxycarbonyl)-4-hydroxy-D-proline, which is then converted to this compound using sodium azide.

Scientific Research Applications

(4S)-1-(tert-Butoxycarbonyl)-4-azido-D-proline is commonly used in scientific research as a tool for studying protein-protein interactions. It is used to label specific amino acids in proteins, which allows researchers to study the interactions between proteins. The compound is also used in the synthesis of peptides and peptidomimetics.

Safety and Hazards

properties

IUPAC Name |

(2R,4S)-4-azido-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O4/c1-10(2,3)18-9(17)14-5-6(12-13-11)4-7(14)8(15)16/h6-7H,4-5H2,1-3H3,(H,15,16)/t6-,7+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZEOWBJXFSZTJU-NKWVEPMBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)O)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

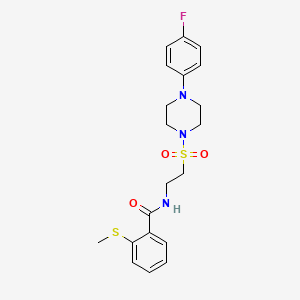

![Methyl 4-[[1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carbonyl]amino]benzoate](/img/structure/B2400284.png)

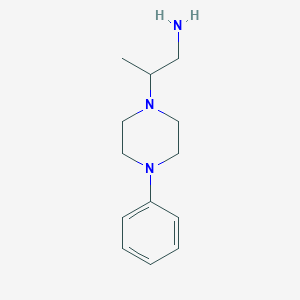

![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(3,5-difluorophenyl)acetamide](/img/structure/B2400287.png)

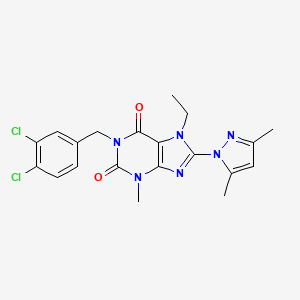

![6-(2,4-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2400288.png)

![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2400289.png)

![3-Methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2400292.png)

![N-benzyl-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]but-2-ynamide](/img/structure/B2400296.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,3-dimethylbutanamide](/img/structure/B2400299.png)

![[3-(4-methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B2400300.png)